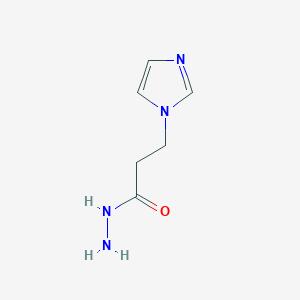

3-(1H-imidazol-1-yl)propanehydrazide

Description

Properties

IUPAC Name |

3-imidazol-1-ylpropanehydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c7-9-6(11)1-3-10-4-2-8-5-10/h2,4-5H,1,3,7H2,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNLSZBNWUHUATF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CCC(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 3 1h Imidazol 1 Yl Propanehydrazide

Established Synthetic Routes to 3-(1H-imidazol-1-yl)propanehydrazide

The synthesis of this compound is primarily achieved through well-established chemical transformations. These methods provide reliable access to the target compound, which serves as a crucial building block for further derivatization.

Hydrazinolysis of Ester Precursors

The most common and direct method for the preparation of this compound involves the hydrazinolysis of its corresponding ester precursor, typically ethyl 3-(1H-imidazol-1-yl)propanoate. researchgate.net This reaction is a standard procedure for converting esters to hydrazides and is valued for its efficiency and high yields. The synthesis of the starting ester can be accomplished by reacting imidazole (B134444) with ethyl bromopropionate. researchgate.net

The hydrazinolysis reaction is typically carried out by refluxing the ester with hydrazine (B178648) hydrate (B1144303) in an alcoholic solvent, such as ethanol (B145695). The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the product is often isolated by cooling the reaction mixture to induce precipitation, followed by filtration and recrystallization to yield the pure hydrazide.

Table 1: Synthesis of this compound via Hydrazinolysis

| Starting Material | Reagents | Solvent | Reaction Conditions | Product |

|---|

Alternative Synthetic Approaches and Reaction Conditions

While hydrazinolysis of esters is the predominant route, alternative synthetic strategies can be envisaged based on general principles of organic synthesis. One such approach could involve the activation of 3-(1H-imidazol-1-yl)propanoic acid, followed by reaction with hydrazine. This would typically require a coupling agent to facilitate the formation of the amide bond.

Another potential route could start from 3-(1H-imidazol-1-yl)propanenitrile. researchgate.net Hydrolysis of the nitrile to the corresponding carboxylic acid, followed by conversion to the hydrazide, or direct conversion of the nitrile to the hydrazide under specific conditions, could also yield the desired product. These alternative methods, while not as commonly reported for this specific compound, are standard transformations in organic chemistry.

Functionalization and Post-Synthetic Modification Chemistry

The presence of a reactive hydrazide functional group makes this compound a valuable intermediate for the synthesis of a wide range of derivatives. These modifications are crucial for exploring the chemical space and developing new molecular entities.

Formation of Hydrazone Derivatives

A primary and extensively utilized reaction of this compound is its condensation with various aldehydes and ketones to form hydrazone derivatives. mdpi.commdpi.com This reaction is typically acid-catalyzed and proceeds by heating the hydrazide with the carbonyl compound in a suitable solvent like ethanol. mdpi.com The resulting hydrazones possess the characteristic azomethine (–NHN=CH–) linkage. mdpi.com

The synthesis of these hydrazone derivatives is straightforward and allows for the introduction of a wide variety of substituents, depending on the choice of the aldehyde or ketone. nih.govminarjournal.com This versatility makes it a powerful tool for creating libraries of compounds for various applications.

Table 2: General Conditions for Hydrazone Formation

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Conditions | Product |

|---|

Cyclization Reactions to Form Heterocyclic Systems (e.g., Oxadiazoles, Thiadiazoles)

The hydrazide moiety of this compound is a key precursor for the synthesis of five-membered heterocyclic rings, such as 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. ijper.orgnih.gov These ring systems are of significant interest in medicinal chemistry.

1,3,4-Oxadiazoles: The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles can be achieved through the cyclodehydration of an N,N'-diacylhydrazine intermediate. nih.gov A common method involves reacting this compound with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). mdpi.comopenmedicinalchemistryjournal.com This reaction proceeds through the formation of an acylhydrazide, which then undergoes intramolecular cyclization. mdpi.com

1,3,4-Thiadiazoles: Similarly, 1,3,4-thiadiazole (B1197879) derivatives can be synthesized from this compound. A typical procedure involves the reaction of the hydrazide with carbon disulfide in the presence of a base, followed by cyclization. mdpi.com Another approach is the reaction with a thiosemicarbazide (B42300) followed by cyclization under acidic or oxidative conditions.

Table 3: Reagents for Cyclization Reactions

| Target Heterocycle | Common Reagents |

|---|---|

| 1,3,4-Oxadiazole | Phosphorus oxychloride (POCl₃), Polyphosphoric acid (PPA), 1,1'-Carbonyldiimidazole (CDI) nih.gov |

Coupling Reactions and Conjugate Synthesis

The imidazole and hydrazide functionalities in this compound offer opportunities for various coupling reactions to synthesize more complex molecules and conjugates. While specific examples with this exact molecule are not extensively detailed, the reactivity of its constituent parts is well-documented.

The imidazole ring can participate in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds with aryl or vinyl halides/boronic acids. beilstein-journals.orgnih.gov This allows for the introduction of diverse aromatic or unsaturated moieties onto the imidazole core.

The hydrazide group can be acylated with various carboxylic acids or their derivatives to form diacylhydrazines. Furthermore, the terminal amino group of the hydrazide can be used as a nucleophile in various conjugation reactions, for instance, by reacting with activated esters or isothiocyanates to link the molecule to other chemical entities.

Chemo- and Regioselectivity in Synthetic Transformations

The synthesis of this compound involves several transformations where chemo- and regioselectivity are critical for achieving the desired product with high purity and yield.

Regioselectivity in the Formation of the Precursor:

The initial step, the reaction between 1H-imidazole and acrylonitrile (B1666552), is a classic example of a Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound (or its analogue, in this case, a nitrile). ijsdr.org Imidazole has two nitrogen atoms, but the N-1 nitrogen is the one that typically acts as the nucleophile in this reaction, leading to the formation of the N-1 substituted product, 3-(1H-imidazol-1-yl)propanenitrile. This regioselectivity arises from the electronic and steric environment of the imidazole ring. The N-1 position is generally more nucleophilic and sterically accessible for such additions. The reaction is highly regioselective, yielding predominantly the N-1 isomer over the N-3 isomer. scispace.comrsc.orgresearchgate.net

Chemoselectivity in Subsequent Transformations:

Once the 3-(1H-imidazol-1-yl)propanenitrile precursor is formed, subsequent steps must be chemoselective to modify the nitrile group without affecting the imidazole ring.

Hydrolysis of the Nitrile: The conversion of the nitrile to a carboxylic acid requires harsh conditions, such as heating with strong acid or base. commonorganicchemistry.com The imidazole ring is an aromatic heterocycle and is generally stable under these conditions. However, care must be taken to control the reaction conditions to prevent any potential side reactions, such as protonation or complexation of the imidazole nitrogens, which might affect the reaction rate or require a specific workup procedure. The primary challenge is to ensure the complete conversion of the nitrile group while preserving the integrity of the imidazole ring.

Formation of the Hydrazide: The final step involves the reaction of the carboxylic acid (or its ester derivative) with hydrazine. This is a nucleophilic acyl substitution reaction. This step is generally highly chemoselective. Hydrazine is a potent nucleophile that will readily attack the electrophilic carbonyl carbon of the carboxylic acid or ester. The imidazole ring is not susceptible to nucleophilic attack by hydrazine under these conditions. Therefore, the reaction selectively yields the desired this compound.

The following table summarizes the key selectivity considerations in the proposed synthesis:

| Reaction Step | Reactants | Selectivity Type | Desired Outcome | Controlling Factors |

| Michael Addition | 1H-Imidazole, Acrylonitrile | Regioselective | N-1 alkylation of imidazole | Inherent nucleophilicity and steric accessibility of N-1 vs. N-3. |

| Nitrile Hydrolysis | 3-(1H-imidazol-1-yl)propanenitrile, H₂O/H⁺ or OH⁻ | Chemoselective | Conversion of -CN to -COOH | Controlled temperature and reaction time to prevent imidazole ring degradation. |

| Hydrazinolysis | 3-(1H-imidazol-1-yl)propanoic acid, Hydrazine | Chemoselective | Conversion of -COOH to -CONHNH₂ | The high reactivity of the carboxylic acid/ester group towards hydrazine ensures selectivity. |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact. solubilityofthings.compaperpublications.org The twelve principles of green chemistry provide a framework for designing more sustainable chemical processes. acs.org

Applying Green Chemistry to the Proposed Synthesis:

Waste Prevention: The multi-step nature of the proposed synthesis presents opportunities for waste generation at each stage (e.g., solvent waste, by-products). Optimizing reaction conditions to maximize yields and minimize side reactions is crucial.

Atom Economy: The initial Michael addition has a 100% theoretical atom economy as it is an addition reaction. acs.org However, the subsequent hydrolysis and hydrazinolysis steps generate by-products (e.g., water in the final step).

Less Hazardous Chemical Syntheses: While acrylonitrile is a necessary reactant, it is a toxic and volatile compound. Using it in a closed system and ensuring its complete consumption would be a greener approach. The use of strong acids and bases for hydrolysis also poses hazards.

Designing Safer Chemicals: This principle is more relevant to the final product's application, which is outside the scope of this article.

Safer Solvents and Auxiliaries: The synthesis of the nitrile precursor has been reported in ethanol. nih.gov While ethanol is a relatively green solvent, exploring solvent-free conditions or using greener alternatives like water or supercritical fluids could be an improvement. ijfmr.com For the hydrazide formation, a solvent-free grinding technique has been reported for similar compounds, which is a highly efficient and eco-friendly method. researchgate.net

Design for Energy Efficiency: The hydrolysis and hydrazinolysis steps often require heating. libretexts.orgegranth.ac.in The use of microwave irradiation could be explored to reduce reaction times and energy consumption. egranth.ac.in

Use of Renewable Feedstocks: Imidazole and acrylonitrile are typically derived from petrochemical feedstocks. Exploring bio-based routes to these starting materials would be a long-term green chemistry goal. numberanalytics.com

Reduce Derivatives: The proposed synthesis involves the formation of an intermediate (the nitrile) and its subsequent conversion. While this is a logical route, exploring a more direct synthesis that avoids this intermediate would align better with this principle.

Catalysis: The Michael addition can be catalyzed by a base. Using a recyclable, heterogeneous catalyst could simplify purification and reduce waste. For the nitrile hydrolysis, solid acid or base catalysts could be alternatives to mineral acids and bases.

Design for Degradation: This principle relates to the environmental fate of the final product.

Real-time Analysis for Pollution Prevention: Implementing in-situ monitoring of the reactions (e.g., using spectroscopic techniques) can help to optimize reaction conditions and prevent the formation of by-products.

The following table provides a summary of potential green chemistry improvements for the synthesis of this compound:

| Green Chemistry Principle | Application to the Synthesis | Potential Improvement |

| Safer Solvents | Use of organic solvents in synthesis. | Employing solvent-free conditions (e.g., grinding) or greener solvents like water. researchgate.netijfmr.com |

| Energy Efficiency | Reactions require heating. | Use of microwave irradiation to reduce reaction times and energy input. egranth.ac.in |

| Catalysis | Use of stoichiometric bases/acids. | Employing recyclable heterogeneous catalysts for easier separation and reuse. |

| Waste Prevention | Multi-step synthesis with potential for by-products. | Optimizing reaction conditions for higher yields and exploring one-pot procedures. |

Advanced Spectroscopic and Structural Elucidation of 3 1h Imidazol 1 Yl Propanehydrazide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR, 2D NMR)

The ¹H NMR spectrum is expected to show distinct signals for the protons of the imidazole (B134444) ring, the propane (B168953) linker, and the hydrazide group. The imidazole protons typically appear in the aromatic region, with the proton at the C2 position being the most deshielded. The methylene (B1212753) protons of the propane chain adjacent to the imidazole ring and the carbonyl group will exhibit characteristic triplet patterns due to coupling with their neighbors.

The ¹³C NMR spectrum provides complementary information, with signals corresponding to each unique carbon atom in the molecule. The carbonyl carbon of the hydrazide group is expected to have the largest chemical shift (downfield), while the carbons of the imidazole ring will appear in the aromatic region. mdpi.com The two methylene carbons of the propane linker will be found in the aliphatic region of the spectrum.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguous assignment. A COSY spectrum would reveal proton-proton coupling correlations, confirming the connectivity of the propane chain (e.g., H-α to H-β). An HSQC spectrum correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of both ¹H and ¹³C signals. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 3-(1H-imidazol-1-yl)propanehydrazide

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Imidazole C2-H | ~7.5 - 7.8 | ~136 - 138 |

| Imidazole C4-H | ~7.0 - 7.2 | ~128 - 130 |

| Imidazole C5-H | ~6.8 - 7.0 | ~118 - 120 |

| N-CH₂ (α to Imidazole) | ~4.1 - 4.3 | ~43 - 45 |

| CH₂ (β to Imidazole) | ~2.6 - 2.8 | ~32 - 34 |

| C=O (Carbonyl) | - | ~170 - 172 |

| -NH₂ | ~4.0 - 4.5 (broad) | - |

| -NH- | ~9.0 - 9.5 (broad) | - |

| Note: Predicted values are based on general principles and data from analogous structures. Actual values may vary depending on solvent and experimental conditions. |

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental formula. nih.govnih.gov For this compound (C₆H₁₀N₄O), HRMS provides an experimental mass measurement with high accuracy, typically to within a few parts per million (ppm) of the theoretical value. researchgate.net

The monoisotopic mass of the neutral molecule is 154.08546 Da. In HRMS analysis, the compound is typically ionized, most commonly by protonation to form the [M+H]⁺ ion, or by adduction with other cations like sodium [M+Na]⁺ or potassium [M+K]⁺. uni.lu The high resolving power of HRMS allows these ions to be distinguished from other species with the same nominal mass but different elemental compositions. researchgate.net Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can provide further structural confirmation by breaking the molecule into smaller, identifiable pieces.

Table 2: Predicted HRMS Data for this compound Adducts

| Adduct | Molecular Formula | Predicted m/z (mass-to-charge ratio) |

| [M+H]⁺ | C₆H₁₁N₄O⁺ | 155.09274 |

| [M+Na]⁺ | C₆H₁₀N₄NaO⁺ | 177.07468 |

| [M+K]⁺ | C₆H₁₀N₄KO⁺ | 193.04862 |

| [M+NH₄]⁺ | C₆H₁₄N₅O⁺ | 172.11928 |

| Data sourced from predictive databases. uni.lu |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). ijstr.org The IR spectrum of this compound is expected to display several characteristic absorption bands corresponding to its key structural features.

Key expected vibrational modes include the N-H stretching of the primary amine (-NH₂) and secondary amide (-NH-) portions of the hydrazide group, typically seen as one or two bands in the 3200-3400 cm⁻¹ region. The carbonyl (C=O) stretching of the hydrazide will produce a strong, sharp peak around 1640-1680 cm⁻¹. The spectrum will also feature C-H stretching vibrations from the aliphatic propane chain (below 3000 cm⁻¹) and the aromatic imidazole ring (above 3000 cm⁻¹). Vibrations associated with the imidazole ring, such as C=C and C=N stretching, are expected in the 1400-1600 cm⁻¹ fingerprint region. niscpr.res.inuantwerpen.be

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Hydrazide N-H | Stretching | 3200 - 3400 | Medium-Strong |

| Imidazole C-H | Stretching | 3050 - 3150 | Weak-Medium |

| Alkane C-H | Stretching | 2850 - 2960 | Medium |

| Hydrazide C=O (Amide I) | Stretching | 1640 - 1680 | Strong |

| Imidazole C=C, C=N | Ring Stretching | 1400 - 1600 | Medium |

| Hydrazide N-H | Bending (Amide II) | 1550 - 1620 | Medium |

| Alkane C-H | Bending | 1375 - 1465 | Medium |

| Note: These are typical ranges and can be influenced by hydrogen bonding and the physical state of the sample. |

X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. While a crystal structure for this compound itself is not publicly documented, valuable conformational insights can be drawn from the crystallographic analysis of the closely related precursor, 3-(1H-imidazol-1-yl)propanenitrile. nih.govresearchgate.net

The analysis of this precursor reveals that the ethylene (B1197577) group connecting the imidazole ring and the terminal group adopts a staggered conformation. nih.govresearchgate.net This is a sterically favorable arrangement that minimizes repulsion. The N-C-C-C torsion angle was determined to be approximately -65.43°. nih.gov It is highly probable that the propane linker in this compound adopts a similar low-energy, staggered conformation in the solid state. X-ray studies on other derivatives also show how intermolecular forces, such as hydrogen bonding involving the imidazole nitrogen atoms, dictate the packing of molecules within the crystal lattice. nih.gov

Table 4: Selected Crystallographic Data for the Analogous Compound 3-(1H-imidazol-1-yl)propanenitrile

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.2712 (3) |

| b (Å) | 5.5917 (2) |

| c (Å) | 15.4625 (5) |

| β (°) | 100.979 (1) |

| Volume (ų) | 617.17 (4) |

| Data from the single-crystal structure of 3-(1H-imidazol-1-yl)propanenitrile. nih.govresearchgate.net |

Electronic Absorption (UV-Vis) Spectroscopy and Other Advanced Techniques

Electronic absorption (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The primary chromophore (light-absorbing part) in this compound is the imidazole ring. nist.gov

The parent imidazole molecule exhibits a characteristic absorption maximum (λₘₐₓ) around 207-210 nm, corresponding to a π → π* electronic transition. nist.gov The absorption profile of this compound is expected to be dominated by this transition. The hydrazide group itself does not absorb strongly in the accessible UV region. Studies on more complex derivatives containing additional aromatic rings show absorption peaks at longer wavelengths (e.g., 234-283 nm), but the fundamental imidazole absorption remains a key feature. mdpi.com The exact position and intensity of the absorption band can be influenced by the solvent environment.

Theoretical and Computational Chemistry Studies of 3 1h Imidazol 1 Yl Propanehydrazide

Quantum Mechanical (QM) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. researchgate.net These methods are used to determine the optimized molecular geometry, electronic structure, and vibrational frequencies of compounds like 3-(1H-imidazol-1-yl)propanehydrazide.

Key insights from QM calculations include the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. irjweb.com The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. irjweb.comnih.gov A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. irjweb.comnih.gov For similar imidazole (B134444) derivatives, this HOMO-LUMO gap has been calculated to be around 4.4871 eV, indicating significant chemical stability and that charge transfer occurs within the molecule. irjweb.com

Furthermore, DFT calculations are employed to predict spectroscopic properties. Theoretical vibrational frequencies can be calculated and compared with experimental data from FT-IR and FT-Raman spectroscopy to confirm the molecular structure and assign specific vibrational modes. ijstr.orguantwerpen.be For related imidazole compounds, calculated frequencies have shown good agreement with experimental observations. researchgate.netijstr.org Molecular Electrostatic Potential (MEP) maps are also generated to identify the electron-rich and electron-deficient regions of the molecule, which are crucial for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions. researchgate.net

Molecular Docking and Dynamics Simulations for Elucidating Molecular Interactions

To explore the potential of this compound as a biologically active agent, molecular docking and molecular dynamics (MD) simulations are employed. These computational techniques predict how the molecule (ligand) interacts with a biological target, typically a protein or enzyme, at the atomic level.

Molecular docking algorithms place the ligand into the binding site of a protein and score the different poses based on binding affinity. researchgate.net This allows for the identification of the most probable binding mode and an estimation of the binding energy. researchgate.net For related hydrazide and imidazole derivatives, docking studies have revealed key interactions with the active sites of various enzymes, such as dipeptidyl peptidase-IV (DPP-IV) and L-glutamine: D-fructose-6-phosphate amidotransferase. researchgate.netmdpi.com

Following docking, MD simulations are often performed to assess the stability of the ligand-protein complex over time. physchemres.org These simulations model the motion of atoms and molecules, providing insights into the dynamic behavior of the complex. ajchem-a.com By analyzing metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), researchers can evaluate the stability of the ligand's binding pose and the flexibility of the protein's amino acid residues upon ligand binding. physchemres.orgijsrset.com

The analysis of docking results reveals the specific non-covalent interactions that stabilize the ligand within the protein's active site. The imidazole ring and the propanehydrazide moiety of the title compound are capable of forming several types of interactions. For structurally similar compounds, the following interactions have been observed:

Hydrogen Bonds: The nitrogen atoms of the imidazole ring and the -NH and -NH2 groups of the hydrazide tail can act as hydrogen bond donors and acceptors, forming crucial bonds with amino acid residues like ILE102, HIS100, and SER347. researchgate.netmdpi.com

Hydrophobic Interactions: Aromatic and alkyl groups on derivative compounds often engage in hydrophobic interactions (such as Pi-Pi stacking, Pi-alkyl, and amide-Pi stacked) with nonpolar residues in the binding pocket, including PHE357, TYR662, and VAL656. mdpi.com

Electrostatic Interactions: Charged residues within the active site, such as GLU205, can form attractive charge interactions with the ligand. mdpi.com

These interactions are fundamental to the ligand's binding affinity and its potential inhibitory activity against the target protein. researchgate.net

| Interaction Type | Potential Participating Groups on Ligand | Example Interacting Residues (from related studies) | Reference |

|---|---|---|---|

| Hydrogen Bonding | Imidazole N, Hydrazide NH/NH2/C=O | HIS, ILE, SER, GLU, GLN | researchgate.netmdpi.commdpi.com |

| Hydrophobic (Pi-Alkyl, Pi-Pi) | Imidazole Ring, Phenyl Rings (on derivatives) | PHE, TYR, VAL, LEU, ILE | mdpi.comphyschemres.org |

| Electrostatic | Polar groups | GLU, LYS | mdpi.com |

MD simulations provide a dynamic view of the ligand-protein complex, allowing for an assessment of its stability. physchemres.org

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms over time. A stable RMSD value for the ligand throughout the simulation suggests that it remains securely bound in the active site without significant conformational changes. ajchem-a.com

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexible regions of the protein. physchemres.org Significant fluctuations in residues lining the binding pocket may indicate an induced fit upon ligand binding. physchemres.org

Crystal structure analysis of a closely related precursor, 3-(1H-imidazol-1-yl)propanenitrile, shows that the ethylene (B1197577) group connecting the imidazole ring has a staggered conformation. nih.govresearchgate.net This inherent flexibility is an important consideration in docking studies, as the molecule can adopt different conformations to fit optimally within a binding site.

Prediction of Chemical Reactivity Descriptors

Based on the HOMO and LUMO energy values obtained from QM calculations, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. irjweb.com These descriptors are valuable in quantitative structure-activity relationship (QSAR) studies. asrjetsjournal.org

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = χ² / (2η)

High chemical hardness indicates low reactivity, consistent with a large HOMO-LUMO gap. irjweb.com The electrophilicity index measures the propensity of a species to accept electrons. These descriptors help in comparing the reactivity of different derivatives and understanding their interaction mechanisms. irjweb.com

| Descriptor | Formula | Significance | Reference |

|---|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. | irjweb.com |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. | irjweb.comasrjetsjournal.org |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the ability to attract electrons. | irjweb.comasrjetsjournal.org |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the energy lowering of a molecule when it accepts electrons. | irjweb.com |

Computational Design and Virtual Screening of Derivatives

The this compound scaffold serves as a valuable starting point for the computational design of new, potentially more potent derivatives. rsc.org Using techniques like fragment-based drug design (FBDD), researchers can computationally modify the core structure by adding different functional groups to enhance binding affinity and selectivity for a specific biological target. rsc.org

Virtual screening is another powerful computational strategy where large libraries of compounds are computationally docked against a target protein to identify potential "hits". mdpi.com This approach allows for the rapid and cost-effective identification of novel compounds that are likely to be active, narrowing the field for experimental synthesis and testing. mdpi.commdpi.com For instance, derivatives of imidazole have been designed and screened to discover novel inhibitors for targets such as epidermal growth factor receptor (EGFR) and proprotein convertase subtilisin/kexin type 9 (PCSK9). rsc.orgnih.gov By applying these methods to the this compound core, new derivatives with tailored biological activities can be efficiently discovered.

Chemical Biology and Mechanistic Investigations at the Molecular Level

Molecular Target Identification and Ligand-Target Binding Mechanism Analysis

The primary molecular target for the class of imidazole-containing antifungal agents, to which 3-(1H-imidazol-1-yl)propanehydrazide belongs, is widely recognized as the cytochrome P450 enzyme, sterol 14α-demethylase (CYP51) nih.govnih.gov. This enzyme is a critical component in the biosynthesis of sterols, which are essential molecules for maintaining the integrity and fluidity of fungal cell membranes nih.gov. In fungi, the principal sterol is ergosterol, and its depletion, along with the accumulation of toxic sterol precursors, is a key consequence of CYP51 inhibition mdpi.com.

The binding mechanism of azole antifungals to CYP51 is well-characterized. The nitrogen atom (specifically, the N-3 of the imidazole (B134444) ring) coordinates to the heme iron atom located in the active site of the enzyme mdpi.com. This interaction prevents the natural substrate, lanosterol, from binding and undergoing the necessary demethylation reaction, which is a crucial step in the ergosterol biosynthesis pathway mdpi.com. Molecular docking and quantitative structure-activity relationship (QSAR) studies on various imidazole derivatives have consistently supported this binding mode, indicating that the interaction between the azole moiety and the heme group is a fundamental aspect of their inhibitory activity mdpi.com.

Enzyme Inhibition Kinetic Studies: Characterization of Inhibition Types

While specific enzyme inhibition kinetic studies for this compound are not extensively documented in publicly available literature, the kinetics of CYP51 inhibition by other azole antifungal agents have been investigated. These studies reveal a complex interplay of inhibition types, which can include competitive, non-competitive, or mixed inhibition, depending on the specific azole compound and the experimental conditions.

For instance, some azole antifungals have been shown to exhibit competitive inhibition of lanosterol binding to CYP51, suggesting they compete directly with the substrate for the active site researchgate.net. In contrast, other studies have demonstrated non-competitive inhibition, where the inhibitor binds to a site on the enzyme that is distinct from the substrate-binding site, but still manages to prevent the catalytic activity researchgate.net. The determination of the specific type of inhibition is often elucidated through graphical analysis of kinetic data, such as Lineweaver-Burk plots researchgate.net. For many azole antifungals, their high affinity for the heme iron in the active site results in potent inhibition of the enzyme's function nih.gov.

Table 1: Inhibition of Fungal and Human Lanosterol-14α-demethylase (CYP51) by Various Azole Compounds

| Antifungal Agent | Fungal CYP51 IC₅₀ (µM) | Human CYP51 IC₅₀ (µM) | Specificity Ratio (Human/Fungal) |

| Imazalil | 0.059 - 0.35 | 1.3 - 37.2 | ~440 |

| Epoxiconazole | 0.059 - 0.35 | 1.3 - 37.2 | ~10 |

| Tebuconazole | 0.059 - 0.35 | 1.3 - 37.2 | ~10 |

| Fluconazole | 0.039 - 0.30 | ≥ 30 | High |

| Itraconazole | 0.039 - 0.30 | ≥ 30 | High |

| Miconazole | 0.039 - 0.30 | 0.057 | Low |

Data compiled from studies on various agricultural and medical azoles, indicating the range of inhibitory concentrations and selectivity between the fungal and human enzymes nih.gov.

Elucidation of Specific Ligand-Biomacromolecule Interactions

The interaction between this compound and its target enzyme, CYP51, is predicted to be stabilized by a combination of molecular interactions, a hallmark of azole antifungal binding. The most critical of these is the coordination of the imidazole ring's nitrogen atom with the heme iron in the enzyme's active site mdpi.com.

Beyond this primary interaction, molecular modeling studies of similar imidazole derivatives suggest the involvement of other non-covalent interactions that contribute to the stability of the enzyme-inhibitor complex. These can include:

Hydrogen Bonding: The hydrazide moiety of the compound, with its hydrogen bond donors and acceptors, could form hydrogen bonds with amino acid residues in the active site of CYP51.

Hydrophobic Interactions: The propane (B168953) linker and the imidazole ring itself can engage in hydrophobic interactions with nonpolar residues within the enzyme's binding pocket.

Pi-Pi or Pi-Cation Interactions: The aromatic imidazole ring may participate in π-π stacking or π-cation interactions with aromatic amino acid residues such as phenylalanine or arginine in the active site mdpi.com.

Investigation of Modulatory Effects on Cellular Processes

The primary and most well-documented modulatory effect of imidazole-based inhibitors like this compound on cellular processes is the disruption of the sterol biosynthesis pathway nih.gov. By inhibiting CYP51, the production of ergosterol is halted. This has several downstream consequences for the fungal cell at a biochemical level:

Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity and fluidity of the fungal cell membrane.

Accumulation of Toxic Sterol Intermediates: The inhibition of 14α-demethylation leads to the buildup of lanosterol and other 14α-methylated sterol precursors. These abnormal sterols can be incorporated into the fungal membrane, disrupting its normal function and leading to increased permeability and eventual cell death mdpi.com.

While the disruption of sterol biosynthesis is the principal mechanism, the imidazole scaffold is present in molecules that can modulate other cellular pathways. For example, some imidazole-containing compounds have been investigated as inhibitors of various protein kinases, which are key regulators of numerous cellular signaling pathways, including cell growth, differentiation, and apoptosis semanticscholar.orgmdpi.com. However, the specific effects of this compound on pathways other than sterol biosynthesis are not well-established.

Coordination Chemistry and Metallosupramolecular Assemblies Involving 3 1h Imidazol 1 Yl Propanehydrazide

Chelation Properties of the Hydrazide and Imidazole (B134444) Moieties with Metal Ions

The compound 3-(1H-imidazol-1-yl)propanehydrazide possesses two key functional groups capable of coordinating with metal ions: the imidazole ring and the terminal hydrazide group. The imine nitrogen of the imidazole ring acts as a potent sigma-donor, readily binding to a variety of transition metal ions. wikipedia.org This interaction is fundamental to the structure of many metalloproteins and has been extensively utilized in the construction of coordination polymers. researchgate.netnih.gov The basicity of the imidazole nitrogen is intermediate between that of pyridine (B92270) and ammonia, allowing it to form stable complexes with numerous metal dications including Fe(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). wikipedia.org

Simultaneously, the hydrazide functional group (-C(O)NHNH2) offers multiple coordination sites. Hydrazides typically act as bidentate ligands, coordinating through the carbonyl oxygen and the terminal amino nitrogen to form a stable five-membered chelate ring with a metal ion. at.ua This chelating behavior is a common feature in the coordination chemistry of hydrazides and their derivatives, such as hydrazones. jocpr.comresearchgate.net The presence of both keto (-C=O) and amino (-NH2) groups allows for strong interactions and the potential for deprotonation of the hydrazide moiety under certain conditions to form anionic ligands, further stabilizing the metal complex.

The combination of these two moieties on a flexible propane (B168953) linker enables this compound to act as a versatile ligand. It can function as a chelating agent, with both the imidazole and hydrazide groups binding to the same metal center. Alternatively, it can act as a bridging ligand, connecting two different metal centers to form extended one-, two-, or three-dimensional structures. This dual functionality is crucial for the construction of coordination polymers and metal-organic frameworks (MOFs).

Synthesis and Characterization of Metal Complexes and Coordination Polymers

The synthesis of metal complexes with ligands like this compound is typically achieved through straightforward reaction pathways. A common method involves reacting the ligand with a metal salt (such as chlorides, nitrates, or acetates) in a suitable solvent, often ethanol (B145695) or methanol. nih.gov The mixture may be heated under reflux to facilitate the reaction, after which the resulting complex often precipitates upon cooling or evaporation of the solvent. jocpr.comnih.gov For the creation of crystalline coordination polymers and MOFs, solvothermal or hydrothermal methods are frequently employed, where the reaction is carried out in a sealed vessel at elevated temperatures. rsc.orgacs.org These techniques can promote the formation of highly ordered, crystalline structures.

A comprehensive characterization of the resulting complexes is essential to determine their structure, composition, and properties. A suite of analytical techniques is typically used for this purpose.

| Characterization Technique | Information Obtained | Reference |

|---|---|---|

| Single-Crystal X-ray Diffraction | Provides the definitive three-dimensional molecular structure, including bond lengths, bond angles, coordination geometry of the metal center, and overall crystal packing. | mdpi.combohrium.commdpi.com |

| Powder X-ray Diffraction (PXRD) | Confirms the phase purity of the bulk sample and can be used to identify the crystalline structure by comparing the experimental pattern with simulated patterns from single-crystal data. | rsc.orgnih.gov |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identifies the coordination sites of the ligand by observing shifts in the vibrational frequencies of key functional groups (e.g., C=O, N-H, C=N) upon complexation with the metal ion. | nih.govuomustansiriyah.edu.iq |

| UV-Visible Spectroscopy | Gives information about the electronic transitions within the complex and can help elucidate the coordination geometry around the metal ion. | uomustansiriyah.edu.iq |

| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the complex and detects the loss of solvent molecules or the decomposition of the ligand at elevated temperatures. | nih.gov |

| Elemental Analysis | Determines the elemental composition (C, H, N) of the complex, which helps in confirming its empirical formula. | uomustansiriyah.edu.iq |

| Magnetic Susceptibility Measurements | Determines the magnetic moment of the complex, providing insight into the oxidation state and spin state of the metal center, and thus its coordination environment. | uomustansiriyah.edu.iq |

Influence of Metal Centers on Ligand Conformation and Reactivity

The choice of the metal center has a profound impact on the final structure of the coordination compound, influencing both the conformation of the this compound ligand and its reactivity. Different metal ions exhibit distinct preferences for coordination numbers and geometries (e.g., tetrahedral, square planar, octahedral), which dictates how the flexible ligand orients itself to satisfy these electronic and steric requirements. wikipedia.org

For instance, a metal ion that favors a tetrahedral geometry might coordinate to two imidazole nitrogens and two other ligands, or it might be chelated by the hydrazide group and coordinated by an imidazole from another ligand molecule. researchgate.netchemrxiv.org In contrast, a metal preferring an octahedral geometry could coordinate to multiple ligands, leading to more complex, extended networks. uomustansiriyah.edu.iqresearchgate.net The coordination to a metal ion can induce significant conformational changes in the ligand, such as twisting of the imidazole ring or specific folding of the propane chain, to minimize steric hindrance and optimize the coordination bonds. nih.gov

Coordination to a metal ion, which acts as a Lewis acid, can also alter the electronic properties and reactivity of the ligand. The electron-withdrawing effect of the metal can increase the acidity of the N-H protons on the hydrazide moiety, making them more susceptible to deprotonation. This can facilitate further reactions or influence the formation of hydrogen-bonded supramolecular networks.

Design of Hybrid Inorganic-Organic Frameworks and Supramolecular Structures

The bifunctional nature of this compound makes it an excellent building block, or "linker," for the construction of hybrid inorganic-organic materials, such as Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). researchgate.netmdpi.com In these structures, the ligand bridges metal ions or metal clusters, extending into one, two, or three-dimensional networks. bohrium.comresearchgate.net

The final architecture of the framework is directed by several factors:

The Metal Ion's Coordination Geometry: As discussed, the inherent preference of the metal for a specific geometry (e.g., tetrahedral Zn(II) vs. octahedral Fe(II)) guides the assembly process. chemrxiv.orgresearchgate.net

Ligand Flexibility: The rotational freedom within the propane chain of the ligand allows it to adopt various conformations to link metal centers at different angles and distances.

Ancillary Ligands: The introduction of secondary ligands, such as multicarboxylates, can connect the primary metal-ligand chains or layers into more complex 3D frameworks. rsc.orgacs.org The shape and connectivity of these co-ligands play a crucial role in determining the final topology and porosity of the material.

Reaction Conditions: Factors like solvent, temperature, and pH can influence which crystalline phase is formed.

Beyond strong coordination bonds, weaker, non-covalent interactions are vital in organizing the primary structures into higher-order supramolecular assemblies. Hydrogen bonds, particularly those involving the N-H groups of the hydrazide moiety and coordinated water molecules or counter-anions, can link adjacent polymer chains into sheets or 3D networks. mdpi.comcanterbury.ac.nz Additionally, π-π stacking interactions between imidazole or other aromatic rings can further stabilize the crystal packing. mdpi.com The systematic design of these frameworks allows for the creation of materials with tailored pore sizes and chemical functionalities. acs.orgfigshare.com

Potential in Catalysis: Development of Metal-Organic Catalysts

Metal-organic frameworks and coordination complexes derived from functional ligands like this compound are promising candidates for heterogeneous catalysis. nih.govsoton.ac.uk Their high surface areas and well-defined, accessible active sites make them superior to many traditional catalysts. frontiersin.org The catalytic activity can originate from several features of the framework.

The metal ions themselves can serve as Lewis acid catalytic sites. By incorporating this compound, these active metal centers are held within a stable, porous structure, which can enhance catalytic efficiency and allow for easy separation and recycling of the catalyst. researchgate.net

Furthermore, the ligand is not merely a structural component; the imidazole and hydrazide moieties can actively participate in catalysis. The imidazole group can act as a Brønsted base or a nucleophile, while the hydrazide group can also be involved in reaction mechanisms. In some MOFs, the functional groups on the organic linker work synergistically with the metal centers to catalyze reactions. nih.govnih.gov

| Catalytic Reaction | Catalyst Type | Role of Imidazole/Hydrazone Moiety | Reference |

|---|---|---|---|

| Suzuki Coupling Reactions | Pd clusters on imidazole-functionalized MOFs | Imidazole groups help anchor and stabilize highly dispersed, active Pd(0) clusters. | nih.govfrontiersin.org |

| Cycloaddition of CO2 and Epoxides | Imidazole-functionalized Zr-MOF or Cr-MOF | Imidazole/imidazolium (B1220033) groups act as nucleophiles to activate epoxides and work synergistically with Lewis acidic metal sites. | soton.ac.ukresearchgate.netnih.gov |

| CO2 Electroreduction | Ni-phthalocyanine-based COF with imidazole links | Robust imidazole linkages provide stability, while the framework offers abundant active sites for CO2 conversion. | rsc.org |

The rational design of MOFs using linkers such as this compound allows for the precise placement of both metal and organic functional groups, creating sophisticated, multifunctional catalysts for a range of important chemical transformations. rsc.org

Exploration of Advanced Chemical Reactivity and Synthetic Utility

Investigation of Reaction Mechanisms and Intermediates

While dedicated mechanistic studies on 3-(1H-imidazol-1-yl)propanehydrazide are not extensively documented, its reactivity can be inferred from the well-established chemistry of its functional components. The hydrazide group is a potent nucleophile and a precursor to numerous functional groups and heterocyclic systems.

Key reactions involving the hydrazide moiety include:

Condensation Reactions: The terminal -NH2 group readily condenses with aldehydes and ketones to form hydrazones. These reactions proceed through a nucleophilic addition to the carbonyl carbon, followed by dehydration to yield the C=N double bond of the hydrazone.

Acylation: The nitrogen atoms of the hydrazide can be acylated by reacting with acyl chlorides or anhydrides, leading to the formation of diacylhydrazines.

Cyclization Reactions: Hydrazides are critical starting materials for the synthesis of five-membered heterocycles. For instance, reaction with 1,3-dicarbonyl compounds can yield pyrazoles, while reaction with phosgene (B1210022) or its equivalents can produce 1,3,4-oxadiazolones.

The imidazole (B134444) ring can participate in electrophilic substitution reactions, although it is less reactive than other five-membered heterocycles like pyrrole. smolecule.com The presence of the N-1 substituent directs electrophiles to the C-4 or C-5 positions. Furthermore, the N-3 nitrogen of the imidazole ring can act as a base or a nucleophile, potentially influencing reaction pathways and stabilizing intermediates through intramolecular interactions.

Table 1: Potential Reaction Pathways and Intermediates for this compound

| Reactant Type | Intermediate | Final Product |

|---|---|---|

| Aldehyde/Ketone | Hemiaminal-like adduct | Hydrazone |

| Acyl Chloride | N-Acylhydrazide | N,N'-Diacylhydrazide |

| 1,3-Diketone | Hydrazone/Enamine | Pyrazole |

| Isocyanate | Semicarbazide adduct | Semicarbazide |

Role as a Privileged Scaffold in the Synthesis of Complex Molecules

The imidazole ring is widely recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a variety of biological targets through hydrogen bonding and its ionizable nature. mdpi.com The 3-(1H-imidazol-1-yl)propyl moiety is found in numerous biologically active compounds. nih.govnih.govmdpi.com The addition of a hydrazide functional group to this scaffold creates a versatile building block for synthesizing more complex molecules.

The synthetic utility of this compound lies in its capacity to serve as a linchpin for assembling polyheterocyclic systems. The hydrazide can be transformed into various five-membered heterocycles, such as:

1,3,4-Oxadiazoles: By cyclization of diacylhydrazine intermediates.

1,3,4-Thiadiazoles: By reacting the hydrazide with carbon disulfide followed by cyclization.

1,2,4-Triazoles: Through reaction with imidates or other suitable one-carbon synthons.

This modular approach allows for the systematic modification of the molecule's periphery, enabling the exploration of structure-activity relationships in drug discovery programs. For example, starting from this single scaffold, libraries of compounds with diverse heterocyclic appendages can be generated for biological screening. mdpi.com

Development of this compound-based Probes for Chemical Research

Chemical probes are essential tools for studying biological systems. The hydrazine (B178648) and hydrazide functionalities have emerged as effective "warheads" in activity-based protein profiling (ABPP) probes. biorxiv.orgnih.gov These probes covalently modify enzyme active sites, allowing for the identification and characterization of protein function. The reactivity of the hydrazine moiety can be tuned to target specific classes of enzymes. nih.gov

The structure of this compound is well-suited for the design of chemical probes.

Reactive Handle: The hydrazide group can serve as the reactive moiety for covalent labeling of target proteins.

Recognition Element: The imidazole-propane portion can be modified to enhance binding affinity and selectivity for a specific biological target.

Reporter Tag Attachment: The molecule provides sites for the attachment of reporter tags (e.g., fluorophores or biotin) via the nitrogen of the hydrazide or by functionalizing the imidazole ring.

Furthermore, imidazole-based fluorophores are known, and probes have been designed to detect hydrazine itself. rsc.orgnih.gov This suggests a dual potential for the title compound, where it could either be the basis for a probe targeting other molecules or be incorporated into a larger system designed to detect specific analytes.

Table 2: Conceptual Design of a Chemical Probe Based on this compound

| Probe Component | Corresponding Moiety | Function |

|---|---|---|

| Recognition Group | Modified Imidazole/Aryl group | Binds selectively to the biological target. |

| Reactive Group ("Warhead") | Hydrazide (-CONHNH2) | Forms a covalent bond with the target. |

| Reporter Tag | Fluorophore (e.g., Dansyl) or Biotin | Enables detection and visualization of the target. |

Polymer Chemistry Applications (e.g., as monomers or cross-linkers)

In polymer chemistry, molecules with two or more reactive functional groups can act as monomers for step-growth polymerization or as cross-linkers to modify polymer properties. The this compound molecule possesses two nucleophilic nitrogen atoms in the hydrazide group (-CONHNH2 ), making it a potential AB2-type monomer.

This structure could theoretically be used in several types of polymerization reactions:

Polyamide Synthesis: Reaction with diacyl chlorides would lead to the formation of poly(acylhydrazides), a class of polyamides with potentially unique properties due to the N-N bond in the backbone.

Polyurea Formation: Reaction with diisocyanates would yield polyureas. The imidazole side chain could impart interesting characteristics such as improved thermal stability, altered solubility, or catalytic activity to the resulting polymer.

Cross-linking Agent: The difunctional nature of the hydrazide allows it to act as a cross-linker for polymers containing electrophilic groups, such as epoxy or acyl chloride functionalities. This can be used to improve the mechanical strength and thermal resistance of materials.

While the precursor 3-(1H-imidazol-1-yl)propanenitrile is a known precursor for ionic liquids used in polymer applications, the direct use of the hydrazide in polymer synthesis remains an area open for exploration. nih.govresearchgate.net

Future Research Directions and Emerging Challenges in 3 1h Imidazol 1 Yl Propanehydrazide Chemistry

Development of Novel Synthetic Methodologies with Enhanced Efficiency and Sustainability

Future synthetic efforts concerning 3-(1H-imidazol-1-yl)propanehydrazide are expected to prioritize green chemistry principles to enhance efficiency and sustainability. kfupm.edu.saresearchgate.netnumberanalytics.com While traditional synthetic routes may be effective, they often involve multiple steps, hazardous reagents, and significant solvent waste. The development of one-pot multicomponent reactions, for instance, could offer a more streamlined and atom-economical approach to synthesizing this and related compounds. researchgate.net

The use of alternative energy sources such as microwave irradiation and ultrasound is another promising area. researchgate.net These techniques have been shown to accelerate reaction rates, improve yields, and often allow for solvent-free conditions, thereby reducing the environmental impact. researchgate.net Furthermore, the exploration of novel catalytic systems, including biocatalysts or reusable solid-supported catalysts, could lead to more selective and sustainable synthetic pathways.

Table 1: Comparison of Potential Synthetic Approaches

| Methodology | Potential Advantages | Key Research Focus |

| Multicomponent Reactions | High atom economy, reduced reaction time, simplified purification | Design of novel one-pot syntheses combining imidazole (B134444) precursors, alkylating agents, and hydrazine (B178648) derivatives. |

| Microwave-Assisted Synthesis | Rapid heating, increased reaction rates, potential for solvent-free conditions | Optimization of microwave parameters for the synthesis of this compound. |

| Flow Chemistry | Precise control over reaction parameters, enhanced safety, scalability | Development of continuous flow processes for the synthesis and derivatization of the target compound. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign | Identification and engineering of enzymes capable of catalyzing key steps in the synthesis. |

Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring and Structural Dynamics

A deeper understanding of the reaction mechanisms and structural dynamics of this compound can be achieved through the application of advanced spectroscopic techniques. In-situ monitoring of synthetic reactions using techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time kinetic data and help identify transient intermediates. This information is invaluable for optimizing reaction conditions and improving yields.

For detailed structural elucidation in solution, advanced nuclear magnetic resonance (NMR) techniques, such as two-dimensional correlation spectroscopy (COSY) and heteronuclear multiple bond correlation (HMBC), will be instrumental. These methods can confirm connectivity and provide insights into the conformational preferences of the molecule. In the solid state, single-crystal X-ray diffraction remains the gold standard for determining the precise three-dimensional structure, which is crucial for understanding intermolecular interactions and guiding the design of new materials.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design and discovery of new molecules. cost-cosy.eu For this compound, AI algorithms can be trained on existing chemical databases to predict various physicochemical properties, such as solubility, stability, and reactivity. This predictive power can accelerate the screening of virtual libraries of derivatives with desired characteristics, significantly reducing the time and cost of experimental work.

Generative models in AI can also be employed to design novel analogues of this compound with tailored properties for specific applications. For instance, these models could suggest modifications to the imidazole or hydrazide moieties to enhance coordination with metal ions for catalytic or materials science applications. The integration of AI with automated synthesis platforms presents a future where the design-synthesis-testing cycle can be rapidly iterated with minimal human intervention.

Broadening the Scope of Molecular Interactions and Chemical Transformations

The chemical reactivity of this compound is largely dictated by the imidazole ring and the hydrazide group. The imidazole moiety can act as a ligand for a wide range of metal ions, opening up possibilities for the synthesis of novel coordination polymers and metal-organic frameworks (MOFs). nih.gov The study of these coordination complexes could reveal interesting magnetic, optical, or catalytic properties.

The hydrazide functional group is a versatile precursor for the synthesis of various heterocyclic systems, such as pyrazoles, oxadiazoles, and triazoles. Future research will likely explore the derivatization of this compound into these and other heterocyclic scaffolds, leading to a diverse library of new compounds with potentially unique properties. Furthermore, the investigation of its role in supramolecular chemistry, through hydrogen bonding and other non-covalent interactions, could lead to the development of novel self-assembling systems.

Exploration in Niche Chemical and Material Science Applications (excluding direct clinical/pharmacological applications)

Beyond its potential in medicinal chemistry, this compound holds promise in several niche areas of chemical and material science. The presence of nitrogen atoms in both the imidazole and hydrazide groups suggests its potential as a corrosion inhibitor for various metals and alloys. kfupm.edu.samdpi.comresearchgate.net The molecule could adsorb onto metal surfaces, forming a protective layer that mitigates corrosion. kfupm.edu.saresearchgate.net

In the field of materials science, this compound could serve as a versatile building block or ligand. Its ability to coordinate with metal ions could be exploited in the development of novel catalysts or functional materials with specific electronic or optical properties. nih.gov The flexible propane (B168953) linker allows for conformational adaptability, which could be advantageous in the design of responsive materials. Additionally, derivatives of this compound could be explored as components of ionic liquids or as precursors for the synthesis of novel polymers with tailored thermal and mechanical properties. numberanalytics.comjmst.info The imidazole moiety is also being investigated for its potential in environmental applications such as heavy metal capture and CO2 capture. numberanalytics.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(1H-imidazol-1-yl)propanehydrazide?

- Methodological Answer : The compound is typically synthesized via condensation reactions between imidazole derivatives and hydrazide precursors. For example, hydrazide intermediates can be cyclized using reagents like phosphorus oxychloride (POCl₃) under reflux conditions (120°C) to form the target compound. Spectral validation (IR, NMR) is critical to confirm the hydrazide linkage and imidazole substitution .

- Key Data : In a related synthesis, 3-(1H-imidazol-1-yl)propan-1-one was brominated in acetic acid and dehydrobrominated in pyridine to yield imidazole-containing derivatives (68% yield) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies carbonyl (C=O) stretching (~1650 cm⁻¹) and N-H vibrations (~3200 cm⁻¹) in the hydrazide moiety.

- NMR : ¹H NMR confirms imidazole proton signals (~7.5–8.5 ppm) and hydrazide NH peaks (~9–10 ppm). ¹³C NMR distinguishes carbonyl carbons (~170 ppm) .

- X-ray Crystallography : Resolves molecular geometry using programs like SHELXL for small-molecule refinement. For example, the structure of 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one was validated via SHELX, highlighting planar imidazole-hydrazide conformations .

Q. What initial biological screening approaches are used for this compound?

- Methodological Answer :

- Antifungal Assays : Microdilution methods against Candida spp. (MIC values reported in µg/mL). Derivatives with benzodioxole-imidazole hybrids showed MIC₅₀ values of 8–32 µg/mL .

- Enzyme Inhibition : MAO-A/B inhibition studies using recombinant enzymes. For example, (2E)-3-[4-(dimethylamino)phenyl]-1-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-one exhibited IC₅₀ values of 0.8–1.2 µM .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for hydrazide derivatives with imidazole substituents?

- Methodological Answer : Discrepancies in NH proton signals may arise from tautomerism or solvent effects. Use deuterated DMSO to stabilize NH protons and 2D NMR (HSQC, HMBC) to correlate NH groups with adjacent carbons. For example, in 3-(1H-imidazol-1-yl)propan-1-one oxime, HMBC confirmed coupling between NH and the carbonyl carbon .

Q. What strategies optimize reaction yields in imidazole-containing hydrazides?

- Methodological Answer :

- Catalyst Screening : Hexadecyltrimethylammonium bromide (HTAB) improves N-arylation efficiency in imidazole-benzaldehyde condensations (yield increased from 45% to 72%) .

- Temperature Control : Cyclization at 120°C with POCl₃ minimizes byproduct formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates isomers. For example, rac-(1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbonylhydrazide required chiral HPLC for enantiomeric resolution .

Q. How can computational methods predict the reactivity of this compound in drug design?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with MAO-B (PDB: 2V5Z). Imidazole’s π-π stacking with FAD cofactor correlates with inhibitory activity .

- DFT Calculations : B3LYP/6-31G(d) optimizes geometry and predicts electrophilic regions (e.g., hydrazide NH as a nucleophilic site) .

Q. What challenges arise in crystallographic analysis of hydrazide-imidazole hybrids?

- Methodological Answer :

- Twinned Crystals : Use SHELXD for structure solution and TWINLAW to identify twin laws. For example, a 0.89 Å resolution dataset for 4-hydroxybenzoic acid–1H-imidazole (1/1) required twin refinement (R-factor = 0.038) .

- Disorder : Partial occupancy of imidazole rings can be resolved via restraints in SHELXL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.